molecular formula C8H6BrN3O2 B13013416 methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate

methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate

Cat. No.: B13013416
M. Wt: 256.06 g/mol
InChI Key: CMDGSZBWXNXSFB-UHFFFAOYSA-N
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Description

Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 7-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the pyrazolopyridine core, which can then be further functionalized. The bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products

    Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.

    Reduction: Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-methanol.

    Oxidation: Pyrazolopyridine N-oxides.

Scientific Research Applications

Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of TRKs, it prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents at various positions.

    Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.

    Pyrazolo[4,3-c]pyridines: Similar to pyrazolo[3,4-b]pyridines but with the pyrazole ring fused at different positions.

Uniqueness

Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-6-5(4)11-12-7(6)9/h2-3H,1H3,(H,11,12)

InChI Key

CMDGSZBWXNXSFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NC2=C(NN=C12)Br

Origin of Product

United States

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